N,3-dimethyl-N-nitrosoaniline
CAS No.: 17485-25-5
Cat. No.: VC11519918
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17485-25-5 |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | N-methyl-N-(3-methylphenyl)nitrous amide |
Standard InChI | InChI=1S/C8H10N2O/c1-7-4-3-5-8(6-7)10(2)9-11/h3-6H,1-2H3 |
Standard InChI Key | SOFOVDUKRLCVKZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)N(C)N=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,3-Dimethyl-N-nitrosoaniline consists of a benzene ring substituted with a methyl group at the meta-position (C3) and a dimethylnitrosoamine group at the para-position (Figure 1). The nitroso group introduces significant polarity, while the methyl groups enhance lipophilicity, as evidenced by a calculated LogP of 2.1126 . The molecule’s planar geometry facilitates π-π stacking interactions, which may contribute to its stability in solid-state configurations.
Table 1: Key Physicochemical Properties of N,3-Dimethyl-N-nitrosoaniline
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 150.178 g/mol |
Density | 1.04 g/cm³ |
Boiling Point | 288.9°C |
Flash Point | 128.5°C |
Vapor Pressure | 0.00228 mmHg at 25°C |
LogP | 2.1126 |
Spectroscopic Characteristics
The compound’s infrared (IR) spectrum displays characteristic absorption bands for the nitroso group () near 1450–1550 cm⁻¹ and aromatic C–H stretching at 3000–3100 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups: the N-methyl protons resonate at δ 3.2–3.4 ppm, while the aryl methyl group appears at δ 2.3–2.5 ppm. The aromatic protons exhibit splitting patterns consistent with a meta-substituted benzene ring.
Synthesis and Manufacturing Processes
Nitrosation Reaction Mechanism
N,3-Dimethyl-N-nitrosoaniline is synthesized via the nitrosation of N-methyl-m-toluidine using nitrous acid () under acidic conditions. The reaction proceeds through the electrophilic attack of the nitrosonium ion () on the tertiary amine, followed by deprotonation .
Optimized Synthetic Protocol
A representative procedure involves dissolving 5 g of N-methyl-m-toluidine in 25 mL of concentrated hydrochloric acid at 0°C. Aqueous sodium nitrite (3 g in 10 mL ) is added dropwise while maintaining the temperature below 10°C . The resulting precipitate, N,3-dimethyl-N-nitrosoaniline hydrochloride, is filtered, washed with dilute HCl, and neutralized with sodium hydroxide to yield the free base (87% yield).
Table 2: Reaction Conditions for Nitrosation
Parameter | Value |
---|---|
Temperature | 0–10°C |
Reaction Time | 2–4 hours |
Solvent | Hydrochloric acid (conc.) |
Yield | 87% |
Detection and Analytical Methods
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely employed for quantifying N,3-dimethyl-N-nitrosoaniline in complex matrices . Gas chromatography-mass spectrometry (GC-MS) utilizing a DB-5MS column (30 m × 0.25 mm) provides superior sensitivity, with a limit of detection (LoD) of 0.1 ppb .
Mass Spectral Fragmentation
The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 150.079 (calculated exact mass: 150.07900) . Key fragments include m/z 135 (loss of ), m/z 107 (loss of ), and m/z 91 (tropylium ion).
Mitigation Strategies and Regulatory Considerations
Chemical Degradation Methods
Acyl halides, such as acetyl chloride (), effectively eliminate N,3-dimethyl-N-nitrosoaniline via denitrosation. Treatment with 2% (w/w) acetyl chloride at 70°C for 1 hour reduces nitrosamine levels below 1 ppm .
Scavenging Agents
Ascorbic acid and histidine inhibit nitrosamine formation by competing with amines for nitrosating agents. In pharmaceutical formulations, 1% (w/w) ascorbic acid reduces N-nitrosamine generation by >80% .
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